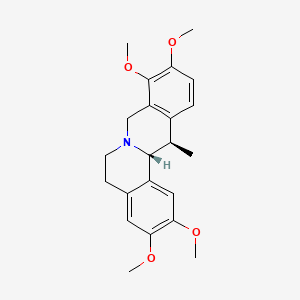
L-Lyxonamide, 2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-N-(2-methyl-1-(((2-(4-morpholinyl)ethyl)amino)carbonyl)propyl)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lyxonamide, 2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-N-(2-methyl-1-(((2-(4-morpholinyl)ethyl)amino)carbonyl)propyl)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, ethers, and aromatic rings. Its unique configuration and functional groups make it a subject of interest in synthetic chemistry, medicinal chemistry, and biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lyxonamide, 2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-N-(2-methyl-1-(((2-(4-morpholinyl)ethyl)amino)carbonyl)propyl)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- typically involves multi-step organic synthesis. The process begins with the preparation of the core lyxonamide structure, followed by the sequential addition of various functional groups. Key steps may include:
Formation of the Lyxonamide Core: This step involves the condensation of appropriate starting materials under controlled conditions to form the lyxonamide backbone.
Functional Group Additions:
Purification: The final compound is purified using techniques like column chromatography and recrystallization to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes. Automation and continuous flow chemistry might be employed to enhance production efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
L-Lyxonamide, 2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-N-(2-methyl-1-(((2-(4-morpholinyl)ethyl)amino)carbonyl)propyl)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions can be used to alter specific functional groups, such as converting ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
L-Lyxonamide, 2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-N-(2-methyl-1-(((2-(4-morpholinyl)ethyl)amino)carbonyl)propyl)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it might inhibit enzymes or receptors involved in disease processes, thereby exerting therapeutic effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Lyxonamide Derivatives: Compounds with similar core structures but different substituents.
Other Amides: Compounds with amide functional groups that exhibit similar reactivity.
Uniqueness
L-Lyxonamide, 2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-N-(2-methyl-1-(((2-(4-morpholinyl)ethyl)amino)carbonyl)propyl)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
169438-14-6 |
|---|---|
Formule moléculaire |
C43H60N6O8 |
Poids moléculaire |
789.0 g/mol |
Nom IUPAC |
benzyl N-[(2S)-1-[[(2S,3R,4R)-3-hydroxy-4-[(4-methoxyphenyl)methylamino]-5-[[(2S)-3-methyl-1-(2-morpholin-4-ylethylamino)-1-oxobutan-2-yl]amino]-5-oxo-1-phenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C43H60N6O8/c1-29(2)36(40(51)44-20-21-49-22-24-56-25-23-49)47-42(53)38(45-27-32-16-18-34(55-5)19-17-32)39(50)35(26-31-12-8-6-9-13-31)46-41(52)37(30(3)4)48-43(54)57-28-33-14-10-7-11-15-33/h6-19,29-30,35-39,45,50H,20-28H2,1-5H3,(H,44,51)(H,46,52)(H,47,53)(H,48,54)/t35-,36-,37-,38+,39+/m0/s1 |
Clé InChI |
BCVMPXOLPWRIDM-NREVGYPESA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)NCCN1CCOCC1)NC(=O)[C@@H]([C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=C(C=C4)OC |
SMILES canonique |
CC(C)C(C(=O)NCCN1CCOCC1)NC(=O)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















